Dihydrodiol Ibrutinib Dihydrodiol Ibrutinib PCI 45227 is an active metabolite of the Bruton’s tyrosine kinase inhibitor ibrutinib. PCI 45227 is formed from ibrutinib by the cytochrome P450 (CYP) isoform CYP3A.

Brand Name: Vulcanchem
CAS No.: 1654820-87-7
VCID: VC0031633
InChI: InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1
SMILES: C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Molecular Formula: C25H26N6O4
Molecular Weight: 474.5 g/mol

Dihydrodiol Ibrutinib

CAS No.: 1654820-87-7

Cat. No.: VC0031633

Molecular Formula: C25H26N6O4

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Dihydrodiol Ibrutinib - 1654820-87-7

Specification

Description PCI 45227 is an active metabolite of the Bruton’s tyrosine kinase inhibitor ibrutinib. PCI 45227 is formed from ibrutinib by the cytochrome P450 (CYP) isoform CYP3A.

CAS No. 1654820-87-7
Molecular Formula C25H26N6O4
Molecular Weight 474.5 g/mol
IUPAC Name 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one
Standard InChI InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1
Standard InChI Key NWKPMPRXJGMTKQ-DIAVIDTQSA-N
Isomeric SMILES C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
SMILES C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Canonical SMILES C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

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